An In-depth Technical Guide to the Synthesis and Purification of CBZ-L-Isoleucine
An In-depth Technical Guide to the Synthesis and Purification of CBZ-L-Isoleucine
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-benzyloxycarbonyl-L-isoleucine (CBZ-L-Isoleucine), a critical building block in peptide synthesis and pharmaceutical drug development. The document details a robust synthetic protocol based on the Schotten-Baumann reaction and outlines two effective purification strategies: direct recrystallization and purification via the dicyclohexylammonium (B1228976) (DCHA) salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, structured quantitative data, and visual workflows to ensure reproducibility and high purity of the final product.
Introduction
CBZ-L-Isoleucine (Z-Ile-OH) is an N-protected derivative of the essential amino acid L-isoleucine. The benzyloxycarbonyl (Cbz or Z) group serves as a stable and reliable protecting group for the amino functionality, preventing unwanted side reactions during peptide coupling.[1] Its stability in mild acidic and basic conditions, combined with its facile removal via catalytic hydrogenation, makes it an invaluable tool in both solid-phase and solution-phase peptide synthesis.[1] Achieving high purity of CBZ-L-Isoleucine is paramount for the successful synthesis of complex peptides and active pharmaceutical ingredients. This guide presents detailed methodologies to achieve this objective.
Quantitative Data Summary
The following tables summarize the key physicochemical properties and expected outcomes for the synthesis and purification of CBZ-L-Isoleucine and its dicyclohexylammonium salt.
Table 1: Physicochemical Properties of Compounds
| Compound | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]²⁰/D (c=6, EtOH) |
| L-Isoleucine | L-Ile | 73-32-5 | C₆H₁₃NO₂ | 131.17 | 284 (decomposes) | +40.6° (c=2.1, 6N HCl) |
| Benzyl (B1604629) Chloroformate | Cbz-Cl | 501-53-1 | C₈H₇ClO₂ | 170.59 | - | - |
| CBZ-L-Isoleucine | Z-Ile-OH | 3160-59-6 | C₁₄H₁₉NO₄ | 265.31 | 52-54 | +5.0° to +8.0°[2][3] |
| CBZ-L-Isoleucine DCHA Salt | Z-Ile-OH·DCHA | 26699-00-3 | C₂₆H₄₂N₂O₄ | 446.63 | 159-160 | - |
| Dicyclohexylamine (B1670486) | DCHA | 101-83-7 | C₁₂H₂₃N | 181.32 | -1 to 1 | - |
Table 2: Summary of Synthesis and Purification Data
| Step | Method | Starting Material | Product | Typical Yield (%) | Typical Purity (%) | Key Reagents |
| Synthesis | Schotten-Baumann | L-Isoleucine | Crude Z-Ile-OH | >90 | ~95 | Cbz-Cl, NaOH |
| Purification 1 | Direct Recrystallization | Crude Z-Ile-OH | Pure Z-Ile-OH | 75-85 | >98 (HPLC)[2] | Ethyl acetate (B1210297), Hexane (B92381) |
| Purification 2 | DCHA Salt Formation | Crude Z-Ile-OH | Z-Ile-OH·DCHA | >95 | >99 (after recrystallization) | Dicyclohexylamine |
| Purification 2 | Free Acid Liberation | Z-Ile-OH·DCHA | Pure Z-Ile-OH | >95 | >99 (HPLC) | Phosphoric Acid |
Experimental Protocols
Synthesis of CBZ-L-Isoleucine (Z-Ile-OH)
This protocol describes the N-protection of L-isoleucine using benzyl chloroformate under Schotten-Baumann conditions.[4][5]
Materials:
-
L-Isoleucine (1.0 eq.)
-
Sodium hydroxide (B78521) (NaOH) (2.2 eq.)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq.)
-
Deionized water
-
Toluene (B28343) or Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-Isoleucine (1.0 eq.) in a 2 M aqueous solution of NaOH (1.1 eq.) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Separately, prepare a 2 M aqueous solution of NaOH (1.1 eq.).
-
Add benzyl chloroformate (1.1 eq.) and the separately prepared 2 M NaOH solution dropwise and simultaneously to the stirred L-isoleucine solution over a period of 1-2 hours. Maintain the internal temperature at 0-5 °C and the pH between 9 and 10 throughout the addition.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash twice with toluene or diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl with vigorous stirring. The product, CBZ-L-Isoleucine, will precipitate as a white solid or oil.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude CBZ-L-Isoleucine, which can then be purified.
Purification of CBZ-L-Isoleucine
Two primary methods are presented for the purification of the crude product. Method A involves direct recrystallization, while Method B utilizes the formation of a crystalline dicyclohexylammonium (DCHA) salt, which is often preferred for achieving very high purity, especially if the crude product is oily.[1]
Method A: Direct Recrystallization
-
Dissolve the crude CBZ-L-Isoleucine in a minimum amount of hot ethyl acetate.
-
Slowly add hexane while the solution is still warm until slight turbidity is observed.
-
If turbidity persists, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) for several hours to facilitate complete crystallization.
-
Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:3 v/v), and dry under vacuum.
Method B: Purification via Dicyclohexylammonium (DCHA) Salt Formation
This two-step process involves forming and recrystallizing the DCHA salt, followed by liberating the purified free acid.[1][6]
Step 1: Formation and Recrystallization of Z-Ile-OH·DCHA Salt
-
Dissolve the crude CBZ-L-Isoleucine in a suitable organic solvent such as ethyl acetate or diethyl ether (approx. 10 mL per gram of crude product).
-
Cool the solution in an ice bath and slowly add dicyclohexylamine (1.0 eq.) dropwise with constant stirring.
-
The Z-Ile-OH·DCHA salt will precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the crystalline salt by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the salt from a suitable solvent system, such as ethanol/water or methanol/ether, to remove impurities.
-
Dry the purified Z-Ile-OH·DCHA salt under vacuum.
Step 2: Liberation of Free Z-Ile-OH from its DCHA Salt
-
Suspend the purified Z-Ile-OH·DCHA salt in 5-10 volumes of ethyl acetate.[6]
-
Transfer the suspension to a separatory funnel and add a 10% aqueous solution of phosphoric acid, shaking vigorously until the solid dissolves and two clear phases are formed. The pH of the lower aqueous phase should be 2-3.[6] Note: Hydrochloric acid should be avoided as it can form a sparingly soluble dicyclohexylammonium chloride salt.[6]
-
Separate the lower aqueous phase. Wash the organic phase once more with 10% phosphoric acid, followed by three washes with water until the pH of the aqueous wash is ≥4.[6]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield highly pure CBZ-L-Isoleucine.
Mandatory Visualizations
The following diagrams illustrate the chemical synthesis pathway and the purification workflow for CBZ-L-Isoleucine.
Caption: Chemical synthesis pathway for CBZ-L-Isoleucine.
Caption: Purification workflow for CBZ-L-Isoleucine.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Benzyloxycarbonyl-L-isoleucine 3160-59-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. N-Benzyloxycarbonyl-L-isoleucine 3160-59-6 | TCI AMERICA [tcichemicals.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. bachem.com [bachem.com]
